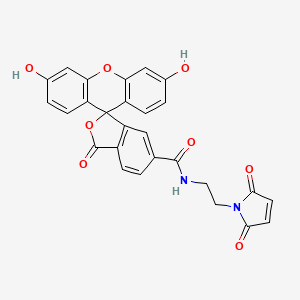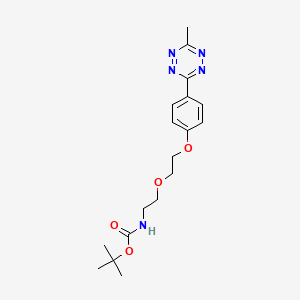![molecular formula C14H22F3NO3 B13719071 9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)
9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[331]nonane is a complex organic compound that belongs to the class of azabicyclo compounds It is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a Boc (tert-butoxycarbonyl) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclization reaction to form the azabicyclo structure, followed by the introduction of the trifluoromethyl and hydroxy groups. The Boc protecting group is usually added in the final step to protect the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Types of Reactions
9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group or to modify the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can lead to the removal of the Boc group, resulting in a free amine.
Aplicaciones Científicas De Investigación
9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxy group can participate in hydrogen bonding and other interactions. The Boc protecting group helps to stabilize the compound and prevent unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A related compound used as a hydroborating agent in organic synthesis.
9-Azabicyclo[3.3.1]nonane: A simpler analog without the trifluoromethyl and hydroxy groups.
3-Hydroxy-3-(trifluoromethyl)azetidine: A smaller ring analog with similar functional groups.
Uniqueness
9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane is unique due to the combination of its structural features, including the azabicyclo core, the trifluoromethyl group, and the Boc protecting group. This combination imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H22F3NO3 |
|---|---|
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C14H22F3NO3/c1-12(2,3)21-11(19)18-9-5-4-6-10(18)8-13(20,7-9)14(15,16)17/h9-10,20H,4-8H2,1-3H3 |
Clave InChI |
DAHJKHOLDPVLBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
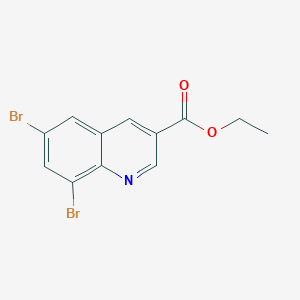
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
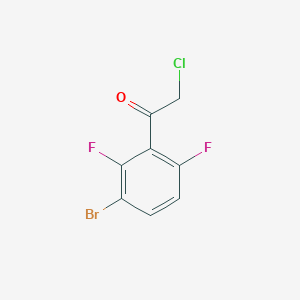
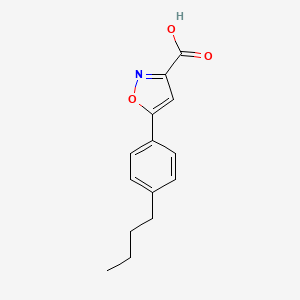

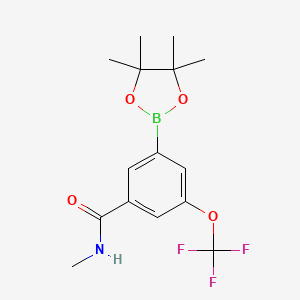
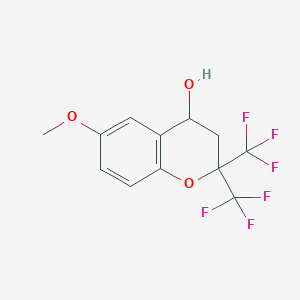

![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)
